

An In-depth Technical Guide to the Spectroscopic and Analytical Characterization of Laurocapram

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Compound of Interest		
Compound Name:	Laurocapram	
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Abstract

Laurocapram (1-dodecylazacycloheptan-2-one), widely known as Azone®, is a highly effective and extensively studied skin penetration enhancer. Its ability to reversibly reduce the barrier function of the stratum corneum has made it a valuable excipient in topical and transdermal drug delivery systems. A thorough understanding of its physicochemical properties and the ability to analytically characterize it are paramount for formulation development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of Laurocapram, including detailed experimental protocols and a summary of quantitative data.

Physicochemical Properties of Laurocapram

Laurocapram is a colorless to light yellow, viscous, and odorless liquid. Its key physicochemical properties are summarized in the table below, providing essential information for its handling, formulation, and analytical method development.



Property	Value	Reference
Chemical Name	1-dodecylazepan-2-one	[1]
Synonyms	Azone, 1- Dodecylazacycloheptan-2-one	[1]
Molecular Formula	C18H35NO	[1]
Molecular Weight	281.48 g/mol	[1]
CAS Number	59227-89-3	[1]
Appearance	Colorless to light yellow viscous liquid	
Melting Point	-7 °C	_
Boiling Point	160 °C at 0.5 mmHg	_
Solubility	Soluble in various organic solvents such as ethanol, propylene glycol, and acetone. Insoluble in water.	

Mechanism of Action as a Skin Penetration Enhancer

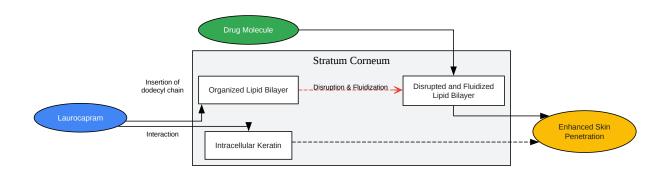
Laurocapram enhances the permeation of both hydrophilic and lipophilic drugs across the skin. Its primary mechanism of action involves the disruption of the highly organized lipid bilayer of the stratum corneum, the outermost layer of the epidermis. This disruption increases the fluidity of the lipid matrix, thereby creating more pathways for drug molecules to penetrate deeper into the skin.

The proposed mechanisms include:

 Lipid Fluidization: Laurocapram inserts its long dodecyl chain into the lipid bilayers of the stratum corneum, disrupting the ordered packing of the lipids and increasing their fluidity.



- Phase Separation: It may induce phase separation within the lipid domains, creating more permeable regions.
- Interaction with Keratin: Some evidence suggests that Laurocapram may also interact with intracellular keratin, further contributing to the increased permeability of the stratum corneum.



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Mechanism of **Laurocapram** as a skin penetration enhancer.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and identification of **Laurocapram**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of **Laurocapram**. While specific experimental spectra with detailed peak assignments are not readily available in public databases, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the molecular structure.

3.1.1. Experimental Protocol: ¹H and ¹³C NMR



- Sample Preparation: Dissolve approximately 10-20 mg of **Laurocapram** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Parameters:

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Pulse width: 90°

Spectral width: 0-12 ppm

¹³C NMR Parameters:

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation delay: 2-5 seconds

Pulse program: Proton-decoupled

Spectral width: 0-200 ppm

 Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

3.1.2. Predicted ¹H and ¹³C NMR Data

The following tables provide predicted chemical shift ranges for the different protons and carbons in the **Laurocapram** molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for Laurocapram



Proton Assignment	Predicted Chemical Shift (δ, ppm)
-CH₃ (dodecyl chain)	0.8 - 0.9
-(CH ₂) ₁₀ - (dodecyl chain)	1.2 - 1.4
-N-CH ₂ - (dodecyl chain)	3.2 - 3.4
-N-CH ₂ - (azepan-2-one ring)	3.3 - 3.5
-C(=O)-CH ₂ - (azepan-2-one ring)	2.4 - 2.6
-(CH ₂) ₄ - (azepan-2-one ring)	1.5 - 1.8

Table 2: Predicted ¹³C NMR Chemical Shifts for Laurocapram

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
-C=O (amide)	175 - 178
-N-CH ₂ - (dodecyl chain)	45 - 50
-N-CH ₂ - (azepan-2-one ring)	48 - 52
-C(=O)-CH ₂ - (azepan-2-one ring)	35 - 40
-(CH ₂) ₁₀ - (dodecyl chain)	22 - 32
-(CH ₂) ₄ - (azepan-2-one ring)	23 - 38
-CH₃ (dodecyl chain)	~14

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **Laurocapram**. The spectrum will show characteristic absorption bands for the amide and alkyl groups.

3.2.1. Experimental Protocol: FTIR

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of
 Laurocapram directly onto the ATR crystal. Ensure good contact between the sample and
 the crystal. This is the simplest method for liquid samples.



 Instrumentation: Record the FTIR spectrum using an FTIR spectrometer equipped with a universal ATR accessory.

Parameters:

Spectral range: 4000 - 400 cm⁻¹

∘ Resolution: 4 cm⁻¹

Number of scans: 16-32

 Data Processing: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample. The instrument software will automatically subtract the background from the sample spectrum.

3.2.2. Predicted FTIR Data

The following table lists the expected vibrational frequencies and their assignments for the key functional groups in **Laurocapram**.

Table 3: Predicted FTIR Vibrational Frequencies for Laurocapram

Vibrational Mode	Predicted Frequency (cm ⁻¹)
C-H stretching (alkyl chains)	2850 - 2960
C=O stretching (amide)	1620 - 1650
C-N stretching (amide)	1400 - 1450
CH ₂ bending (scissoring)	~1465

Mass Spectrometry (MS)

Mass spectrometry is employed for the determination of the molecular weight and fragmentation pattern of **Laurocapram**, which aids in its identification and structural confirmation.

3.3.1. Experimental Protocol: GC-MS



- Sample Preparation: Prepare a dilute solution of **Laurocapram** (e.g., 100 μg/mL) in a suitable volatile solvent such as hexane or dichloromethane.
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
- GC Parameters:
 - \circ Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 μ m film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Inlet Temperature: 280 °C.
 - Injection Volume: 1 μL in splitless mode.
 - Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-500.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.
- Data Analysis: Identify the **Laurocapram** peak in the total ion chromatogram and analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.
- 3.3.2. Mass Spectrometry Data

The mass spectrum of **Laurocapram** will exhibit a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for Laurocapram



lon	m/z (relative abundance)
[M] ⁺ (Molecular Ion)	281.3 (calculated)
[M+H]+ (Precursor Ion)	282.2791
Fragment Ion	114.0914 (26%)
Fragment Ion	96.0807 (1%)
Fragment Ion	69.0699 (1%)
Fragment Ion	57.0699 (1%)

Chromatographic Characterization

Chromatographic techniques are essential for the separation, identification, and quantification of **Laurocapram** in raw materials and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the quantitative analysis of **Laurocapram**.

4.1.1. Experimental Protocol: HPLC

- Sample Preparation:
 - Standard Solution: Accurately weigh and dissolve Laurocapram in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
 - Sample Solution (from a formulation): Accurately weigh a quantity of the formulation equivalent to a known amount of Laurocapram. Disperse the sample in a suitable solvent (e.g., methanol), sonicate to ensure complete extraction, and then dilute to the final volume with the mobile phase. Filter the solution through a 0.45 μm syringe filter before injection.
- Instrumentation: A standard HPLC system with a UV detector.
- Chromatographic Conditions:



Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).

Mobile Phase: A mixture of methanol and water (e.g., 90:10 v/v).

Flow Rate: 1.0 mL/min.

Column Temperature: Ambient.

Injection Volume: 20 μL.

Detection: UV at 220 nm.

 Data Analysis: Quantify Laurocapram by comparing the peak area of the sample to a calibration curve generated from the standard solutions.

4.1.2. HPLC Data

Under the specified conditions, **Laurocapram** typically elutes as a sharp, well-resolved peak.

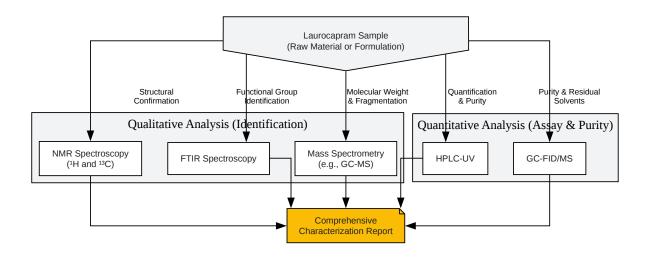
Table 5: HPLC Parameters and Expected Results

Parameter	Value
Retention Time	Varies depending on the exact conditions, but should be consistent.
Linearity	A linear relationship between concentration and peak area should be established (R ² > 0.999).
Limit of Detection (LOD)	To be determined experimentally.
Limit of Quantification (LOQ)	To be determined experimentally.

Experimental Workflows

The characterization of **Laurocapram** involves a logical sequence of analytical techniques to confirm its identity, purity, and quantity.





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References

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